Methyl 4-chlorobutyrate

Description

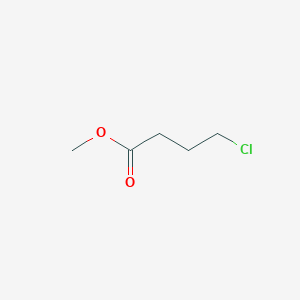

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chlorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUYIRISBMWFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062873 | |

| Record name | Butanoic acid, 4-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Methyl 4-chlorobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20826 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3153-37-5 | |

| Record name | Butanoic acid, 4-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3153-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-chloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-chlorobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-chloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 4-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chlorobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-chlorobutyrate (CAS: 3153-37-5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 4-chlorobutyrate, a versatile chemical intermediate. It details its physicochemical properties, spectroscopic data, safety and handling protocols, and key applications in organic synthesis, with a focus on its role in the development of pharmaceutical agents.

Chemical Identity and Physicochemical Properties

This compound, also known as methyl 4-chlorobutanoate, is a halogenated ester widely used as a building block in organic chemistry. Its bifunctional nature, possessing both an ester and a primary alkyl chloride, makes it a valuable precursor for a variety of molecular scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3153-37-5 | [1][2] |

| Molecular Formula | C₅H₉ClO₂ | [1][2] |

| Molecular Weight | 136.58 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 175-176 °C (at 760 mmHg) | [1][2] |

| Density | 1.12 g/mL (at 25 °C) | [1][2] |

| Refractive Index (n²⁰/D) | 1.433 | [1][2] |

| Flash Point | 59 °C (138.2 °F) - closed cup | |

| Solubility | Slightly soluble in water; miscible with most organic solvents. | [3] |

| InChI Key | ZZUYIRISBMWFMV-UHFFFAOYSA-N | [1][2] |

| SMILES | COC(=O)CCCCl | [1][2] |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of this compound's identity and purity in a laboratory setting.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Data Points | Reference(s) |

| ¹H NMR | δ (ppm) in CDCl₃: ~3.69 (s, 3H, O-CH₃), ~3.60 (t, 2H, Cl-CH₂), ~2.50 (t, 2H, -CH₂-C=O), ~2.10 (quintet, 2H, -CH₂-CH₂-CH₂) | [4] |

| ¹³C NMR | Predicted δ (ppm) in CDCl₃: ~173 (C=O), ~51 (O-CH₃), ~44 (Cl-CH₂), ~30 (-CH₂-C=O), ~27 (-CH₂-CH₂-CH₂) | [5][6] |

| Infrared (IR) | Key absorptions (cm⁻¹): ~1740 (C=O, ester stretch), ~2950 (C-H, alkane stretch), ~650 (C-Cl stretch) | [7] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 136 and 138 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Key Fragments: m/z 105/107 ([M-OCH₃]⁺), 77 ([C₄H₅O]⁺), 74 ([C₃H₆O₂]⁺, via McLafferty rearrangement) | [8][9][10] |

Safety and Handling

This compound is a flammable and irritant compound. Proper safety precautions are mandatory.

Table 3: Hazard and Safety Information

| Category | Information | Reference(s) |

| GHS Pictograms | GHS02 (Flammable) | |

| Signal Word | Warning | |

| Hazard Statements | H226: Flammable liquid and vapor. | |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| Storage | Store in a well-ventilated place. Keep cool. Store in a tightly closed container away from incompatible materials such as strong oxidizing agents, acids, and bases. |

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the primary alkyl chloride, which is susceptible to nucleophilic substitution, and the ester group, which can undergo hydrolysis or amidation. Its most significant application is as a precursor to cyclopropyl (B3062369) moieties, which are prevalent in many active pharmaceutical ingredients (APIs).

A primary reaction pathway involves an intramolecular Sɴ2 cyclization to form methyl cyclopropanecarboxylate. This reaction is typically promoted by a strong, non-nucleophilic base that deprotonates the α-carbon to the ester, creating a carbanion that subsequently displaces the chloride.

This cyclopropane (B1198618) derivative is a crucial intermediate for synthesizing cyclopropylamine (B47189), a building block for numerous pharmaceuticals, including the antiplatelet agent Prasugrel .[4]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Protocol 1: Synthesis of this compound from γ-Butyrolactone

This protocol describes a method adapted from patent literature, which offers a high yield.

-

Reaction Scheme: γ-Butyrolactone + Methanol + PCl₃ → this compound

-

Materials:

-

γ-Butyrolactone (43g, 0.5 mol)

-

Methanol (60 mL, 1.5 mol)

-

Zinc chloride (1.36g, 0.01 mol) - Catalyst

-

Phosphorus trichloride (B1173362) (PCl₃) (34.3g, 0.25 mol)

-

250 mL three-necked reactor equipped with a stirrer, dropping funnel, and condenser.

-

-

Procedure:

-

Charge the reactor with γ-butyrolactone, methanol, and zinc chloride.

-

Begin stirring and heat the mixture to 50°C under atmospheric pressure.

-

Add phosphorus trichloride dropwise over a period of 60 minutes, maintaining the temperature at 50°C.

-

After the addition is complete, maintain the reaction mixture at 50°C and continue stirring for an additional 1 hour.

-

Cool the reaction mixture to room temperature.

-

Purify the product by vacuum distillation. Collect the fraction at 80-85°C under a pressure of 25 mmHg. This yields the final product with high purity (>99%) and a typical yield of over 90%.

-

Protocol 2: Intramolecular Cyclization to Methyl cyclopropanecarboxylate

This procedure details the conversion of this compound to its valuable cyclopropane derivative.[11]

-

Reaction Scheme: this compound --(NaOMe, Toluene)--> Methyl cyclopropanecarboxylate

-

Materials:

-

This compound (68.3g, 0.5 mol)

-

Sodium methoxide (B1231860) (powdered, 29.7g, 0.55 mol)

-

Toluene (B28343) (anhydrous)

-

1 L autoclave or suitable pressure vessel.

-

Inert gas atmosphere (e.g., Nitrogen or Argon).

-

-

Procedure:

-

Prepare a stirred slurry of powdered sodium methoxide in toluene in a reaction flask under an inert atmosphere.

-

Heat the slurry to 100°C.

-

Slowly add a solution of this compound in toluene over 1 hour.

-

After the addition is complete, reflux the slurry with stirring for 6 hours.

-

Cool the reaction mixture to room temperature. The resulting mixture contains a toluene slurry of sodium chloride, the product (methyl cyclopropanecarboxylate), methanol, and any unreacted sodium methoxide.

-

This crude mixture can often be used directly in the subsequent amidation step to produce cyclopropanecarboxamide (B1202528) without intermediate purification.[11]

-

Conclusion

This compound (CAS: 3153-37-5) is a fundamental building block in modern organic synthesis, particularly for the construction of cyclopropane rings essential in medicinal chemistry. Its well-defined properties, clear spectroscopic signatures, and established reaction protocols make it a reliable and crucial intermediate for researchers and drug development professionals. Adherence to strict safety protocols is essential when handling this flammable and irritant compound.

References

- 1. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 2. This compound = 98 3153-37-5 [sigmaaldrich.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound(3153-37-5) 1H NMR [m.chemicalbook.com]

- 5. This compound(3153-37-5) 13C NMR spectrum [chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. This compound(3153-37-5) IR Spectrum [chemicalbook.com]

- 8. Butanoic acid, 4-chloro-, methyl ester | C5H9ClO2 | CID 76612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Butanoic acid, 4-chloro-, methyl ester [webbook.nist.gov]

- 11. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Methyl 4-chlorobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chlorobutanoate is a chemical intermediate with significant applications in the pharmaceutical and chemical industries. A thorough understanding of its physical properties is crucial for its effective use in synthesis, process development, and quality control. This technical guide provides a comprehensive overview of the key physical characteristics of Methyl 4-chlorobutanoate, complete with detailed experimental protocols for their determination.

Core Physical Properties

A summary of the essential physical properties of Methyl 4-chlorobutanoate is presented in the table below, offering a quick reference for laboratory and development work.

| Property | Value | Units | Conditions |

| Molecular Formula | C5H9ClO2 | ||

| Molecular Weight | 136.58 | g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | ||

| Boiling Point | 174 - 176 | °C | at 760 mmHg |

| Melting Point | -36 | °C | |

| Density | 1.12 | g/mL | at 25 °C |

| Refractive Index | 1.433 | at 20 °C (n20/D) | |

| Solubility | Slightly soluble | in water | |

| Flash Point | 59 | °C | closed cup |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the key physical properties of liquid compounds like Methyl 4-chlorobutanoate.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1][2][3] The capillary method is a common and efficient technique for determining the boiling point of a small amount of liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamps

Procedure:

-

A small amount of Methyl 4-chlorobutanoate is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is then immersed in a Thiele tube or an oil bath.

-

The bath is heated gently and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2]

Measurement of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for measuring the density of a liquid.[4]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with Methyl 4-chlorobutanoate, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

The volume is adjusted by removing any excess liquid that expands out of the capillary.

-

The outside of the pycnometer is carefully dried and it is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[5] It is a characteristic property and is often used for identification and purity assessment.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lens paper and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a soft tissue and a suitable solvent.

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of Methyl 4-chlorobutanoate are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

The instrument is connected to a constant temperature water bath set to the desired temperature (e.g., 20 °C).

-

While looking through the eyepiece, the handwheel is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Assessment of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a liquid like Methyl 4-chlorobutanoate in a solvent like water, miscibility is often the term used.

Apparatus:

-

Test tubes

-

Graduated cylinders or pipettes

-

Vortex mixer or shaker

Procedure for Qualitative Assessment:

-

A known volume of the solvent (e.g., water) is measured into a test tube.

-

A small, known volume of Methyl 4-chlorobutanoate is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or by shaking.

-

The mixture is allowed to stand and is observed for the formation of a single homogeneous phase or the presence of distinct layers or turbidity.

-

The observation determines if the substance is soluble, partially soluble, or insoluble.[6]

Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the determination of the physical properties of a liquid compound.

Caption: A generalized workflow for determining the physical properties of a liquid sample.

References

An In-depth Technical Guide to Methyl 4-chlorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-chlorobutyrate, a pivotal chemical intermediate in various synthetic applications, particularly within the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, outlines common synthetic protocols, and explores its significant role in the development of active pharmaceutical ingredients (APIs).

Core Chemical and Physical Properties

This compound, also known as methyl 4-chlorobutanoate, is a carboxylic acid ester with the linear formula ClCH₂CH₂CH₂COOCH₃.[1] It serves as a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₉ClO₂ | [2][3][4][5] |

| Molecular Weight | 136.58 g/mol | [1][3][4][5] |

| CAS Number | 3153-37-5 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3][6] |

| Boiling Point | 175-176 °C (at 760 mmHg) | [6][7][8] |

| Density | 1.12 g/mL at 25 °C | [7][8] |

| Refractive Index | n20/D 1.433 | [7] |

| Solubility | Slightly soluble in water; miscible with most organic solvents | [6][8] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [7] |

Synthesis Methodologies

The synthesis of this compound is critical for its application in further chemical manufacturing. The primary starting material is typically γ-butyrolactone. Below are detailed experimental protocols for its synthesis.

A common and efficient method involves the reaction of γ-butyrolactone with methanol (B129727) and phosphorus trichloride (B1173362), using an acidic catalyst.[9] This method is noted for its mild reaction conditions and high yield.[9]

Experimental Protocol:

-

Reactor Setup: To a 250 mL reactor equipped with a stirrer, add 43 g (0.5 mol) of γ-butyrolactone, 60 mL (1.5 mol) of methanol, and 1.36 g (0.01 mol) of zinc chloride as the acidic catalyst.[9]

-

Reagent Addition: Begin stirring and maintain the temperature at 50°C under atmospheric pressure. Add 34.3 g (0.25 mol) of phosphorus trichloride dropwise over a period of 30 minutes.[9]

-

Reaction: After the addition is complete, maintain the temperature at 50°C and continue the reaction for 1 hour.[9]

-

Purification: Following the reaction, the mixture is subjected to reduced pressure distillation. Collect the fraction at 80-85°C under a pressure of 25 mmHg to obtain pure this compound.[9] This protocol can achieve yields of over 90%.[9]

Caption: Synthesis workflow for this compound.

An alternative established method utilizes thionyl chloride for the chlorination of γ-butyrolactone, followed by esterification.

Experimental Protocol:

-

Chlorination: In a reaction vessel, use zinc chloride as a catalyst and react γ-butyrolactone with thionyl chloride. The reaction is typically maintained at a temperature between 20-50°C for 3-6 hours.[9]

-

Esterification: After the initial chlorination step, add methanol to the reaction mixture to facilitate the esterification process, yielding this compound.[9]

-

Workup and Purification: The product is then purified, commonly through distillation, to remove byproducts and unreacted starting materials. This method generally produces yields ranging from 70% to 95%.[9] A significant drawback is the production of sulfur dioxide and hydrochloric acid gas, which require careful handling and disposal.[9]

Applications in Drug Development and Industry

This compound is a crucial intermediate in the synthesis of a variety of commercial products.

-

Pharmaceuticals: It is a key building block for several active pharmaceutical ingredients (APIs). Notably, it is an important intermediate in the synthesis of cyclopropylamine, which is a precursor for quinolone antibacterial drugs such as ciprofloxacin (B1669076) and sparfloxacin.[9] It is also used in the manufacturing of APIs for cardiovascular treatments and blood clotting, such as Prasugrel.[10]

-

Agrochemicals: The compound serves as an intermediate in the production of certain herbicides and insecticides.[6]

-

Industrial Dyes: It finds application as an intermediate in the synthesis of various industrial dyes.[2][11]

-

Organic Synthesis: In a broader research context, it is used to introduce the 4-chlorobutyryl moiety into molecules and in the preparation of cyclic compounds like lactones.[6]

Caption: Major application pathways of this compound.

Safety and Handling

This compound is classified as a flammable liquid (Category 4).[6] It is harmful if swallowed and can cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry place away from ignition sources.[3]

References

- 1. This compound = 98 3153-37-5 [sigmaaldrich.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound Manufacturer in Maharashtra - Best Price [moltuslab.net]

- 4. scbt.com [scbt.com]

- 5. Butanoic acid, 4-chloro-, methyl ester | C5H9ClO2 | CID 76612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [intersurfchem.net]

- 7. This compound = 98 3153-37-5 [sigmaaldrich.com]

- 8. This compound | 3153-37-5 [chemicalbook.com]

- 9. CN102898307A - Synthetic method of this compound - Google Patents [patents.google.com]

- 10. This compound-3153-37-5 [ganeshremedies.com]

- 11. This compound,Liquid this compound Suppliers [moltuslab.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-chlorobutyrate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-chlorobutyrate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents quantitative NMR data, detailed experimental protocols, and a visual representation of the molecular structure with corresponding NMR assignments.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative data obtained from the ¹H and ¹³C NMR spectra of this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 3.68 | s | - | 3H | -OCH₃ |

| 3.58 | t | 6.4 | 2H | -CH₂-Cl |

| 2.48 | t | 7.3 | 2H | -CH₂-C=O |

| 2.08 | p | 6.8 | 2H | -CH₂-CH₂-CH₂- |

s = singlet, t = triplet, p = pentet

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 173.1 | C=O |

| 51.6 | -OCH₃ |

| 44.5 | -CH₂-Cl |

| 30.6 | -CH₂-C=O |

| 27.9 | -CH₂-CH₂-CH₂- |

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Number of Scans: 16 to 32, depending on the desired signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds to ensure good resolution.

-

Spectral Width (sw): A range of approximately 12-15 ppm, centered around 5-6 ppm.

-

Transmitter Frequency Offset (o1p): Centered on the spectral region of interest.

-

Receiver Gain: Optimized to avoid signal clipping.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K.

-

Number of Scans: 512 to 1024 scans are typically required for good signal-to-noise due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of approximately 200-220 ppm, centered around 100 ppm.

-

Transmitter Frequency Offset (o1p): Centered on the spectral region of interest.

-

Proton Decoupling: Broadband proton decoupling (e.g., 'garp' or 'waltz16') applied during acquisition.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically phase correct the resulting spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra. For the ¹³C spectrum in CDCl₃, the solvent peak at 77.16 ppm can also be used as a secondary reference.

-

Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas.

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound with atom labeling corresponding to the assignments in the NMR data tables.

Caption: Molecular structure of this compound with atom numbering.

An In-depth Technical Guide on the Infrared and Mass Spectrometry Data of Methyl 4-chlorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy and mass spectrometry (MS) data for methyl 4-chlorobutyrate. The information presented herein is intended to support research, development, and quality control activities where the characterization of this molecule is crucial. This document includes detailed spectral data, experimental protocols for data acquisition, and a visualization of the mass spectral fragmentation pathway.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ester and alkyl halide functionalities. The data presented in Table 1 summarizes the key absorption peaks and their respective assignments.

Table 1: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2960 | C-H (alkane) | Stretching |

| ~1735 | C=O (ester) | Stretching |

| ~1440 | C-H (alkane) | Bending |

| ~1170 | C-O (ester) | Stretching |

| ~740 | C-Cl (alkyl halide) | Stretching |

Mass Spectrometry (MS) Data

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound provides a clear molecular ion peak and several characteristic fragment ions. Table 2 details the major peaks observed in the mass spectrum.

Table 2: Mass Spectrometry (MS) Data for this compound

| m/z | Proposed Fragment Ion |

| 136/138 | [M]⁺ (Molecular Ion) |

| 105 | [M - OCH₃]⁺ |

| 101 | [M - Cl]⁺ |

| 77 | [C₄H₅O₂]⁺ |

| 74 | [C₃H₆O₂]⁺ |

| 59 | [COOCH₃]⁺ |

| 49/51 | [CH₂Cl]⁺ |

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of neat this compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Materials:

-

This compound (liquid)

-

FTIR spectrometer with an ATR accessory

-

Isopropanol (B130326) or ethanol (B145695) for cleaning

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal surface is clean. If necessary, clean the crystal with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered by the sample.

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-650 cm⁻¹.

-

After data acquisition, clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent to remove all traces of the sample.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

GC-MS instrument equipped with an EI source

-

Autosampler vials with septa

Procedure:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.

-

Transfer the solution to an autosampler vial and cap it.

-

Set the GC-MS instrument parameters. Typical parameters include:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250 °C.

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-200

-

-

Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.

-

The sample will be vaporized and separated by the gas chromatograph before entering the mass spectrometer for ionization and analysis.

-

Process the acquired data to identify the retention time of this compound and extract its mass spectrum.

Visualization of Mass Spectrometry Fragmentation

The following diagram illustrates the proposed fragmentation pathway of this compound under electron ionization conditions. This visualization helps in understanding the origin of the major fragment ions observed in the mass spectrum.

Caption: Fragmentation of this compound in Mass Spectrometry.

An In-depth Technical Guide to the Solubility of Methyl 4-chlorobutyrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chlorobutyrate (CAS No. 3153-37-5) is a versatile chemical intermediate pivotal in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its efficacy in these synthetic pathways is often dictated by its interaction with and solubility in various organic solvents, which serve as the reaction media. A thorough understanding of its solubility characteristics is therefore essential for process optimization, reaction kinetics, and product purification. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment.

Data Presentation: Solubility Characteristics

Based on available chemical data, this compound, a moderately polar compound, exhibits high solubility in a range of common organic solvents. The term "miscible" is frequently used, indicating that it can be mixed in all proportions without separation.[1][2]

| Solvent | Chemical Class | Polarity | Qualitative Solubility of this compound | Qualitative Solubility of Structurally Similar Compounds |

| Methanol | Protic Polar | High | Miscible[1] | Methyl butyrate (B1204436) is miscible.[3] |

| Ethanol | Protic Polar | High | Miscible[1][2] | Methyl 3-chloropropionate and 1-chlorobutane (B31608) are soluble/miscible.[1][4] |

| Acetone | Aprotic Polar | High | Miscible[1] | Methyl 3-chloropropionate is soluble.[1][2] |

| Ethyl Acetate | Aprotic Polar | Medium | Expected to be miscible/highly soluble | No direct data found, but as an ester, high solubility is anticipated. |

| Dichloromethane | Aprotic Polar | Medium | Expected to be miscible/highly soluble | Methyl 3-chloropropionate is soluble.[1][2] |

| Toluene | Non-polar | Low | Expected to be soluble | No direct data found, but solubility is expected due to the non-polar alkyl chain. |

| Water | Protic Polar | Very High | Slightly Soluble (<1 g/L at 20°C, estimated)[1] | Methyl butyrate and 1-chlorobutane are slightly soluble.[3][4] |

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is considered a reliable and accurate approach for generating solubility data.

1. Materials and Equipment:

-

This compound (≥98% purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Glass syringes

-

Pre-weighed evaporation dishes or beakers

-

Drying oven or vacuum oven

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a distinct undissolved phase of the solute is necessary to ensure saturation.

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Analysis:

-

After the equilibration period, cease agitation and allow the vial to rest in the thermostatic bath for at least 2 hours to permit the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a glass syringe.

-

Attach a syringe filter to the syringe and discard the initial few drops to saturate the filter material.

-

Dispense a precise volume of the filtered saturated solution into a pre-weighed evaporation dish.

-

Record the exact weight of the dish with the solution.

-

-

Gravimetric Determination:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its boiling point of 174-176°C is recommended, with vacuum application to facilitate drying).

-

Dry the sample to a constant weight.

-

Cool the dish in a desiccator to room temperature before weighing.

-

Record the final weight of the dish containing the solute residue.

-

3. Data Calculation:

-

Mass of the solvent: (Weight of dish + solution) - (Weight of dish + solute residue)

-

Mass of the solute: (Weight of dish + solute residue) - (Weight of empty dish)

-

Solubility ( g/100 g solvent): (Mass of the solute / Mass of the solvent) x 100

Mandatory Visualization

References

An In-depth Technical Guide to the Stability and Storage of Methyl 4-chlorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for methyl 4-chlorobutyrate. Understanding the stability profile of this key chemical intermediate is crucial for ensuring its quality, efficacy, and safety in research and pharmaceutical development. This document details the factors influencing its stability, potential degradation pathways, and analytical methodologies for assessing its purity.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild, ester-like odor.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉ClO₂ | [1][2] |

| Molecular Weight | 136.58 g/mol | [1][2][3] |

| CAS Number | 3153-37-5 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 175-176 °C | [3][4][5] |

| Density | 1.12 g/mL at 25 °C | [3][5] |

| Refractive Index | n20/D 1.433 | [3][5] |

| Flash Point | 59 °C (closed cup) | [3] |

| Solubility | Slightly soluble in water | [5][6] |

Stability Profile

This compound is generally stable under normal conditions.[1][7] However, its stability can be compromised by several factors, including temperature, moisture, pH, and light.

Thermal Stability

Hydrolytic Stability

This compound is susceptible to hydrolysis, particularly in the presence of strong acids or bases.[1] The ester linkage can be cleaved to yield 4-chlorobutyric acid and methanol (B129727). The risk of hydrolysis necessitates storage in tightly sealed containers to protect it from moisture. While specific kinetic data for the hydrolysis of this compound is not available in the literature, studies on related chloro-substituted esters indicate that the rate of hydrolysis is influenced by the position of the chlorine atom and the pH of the solution.

Photostability

Exposure to direct sunlight should be avoided during storage.[7] While a specific photodegradation quantum yield for this compound has not been reported, alkyl halides, in general, are known to be susceptible to photodegradation. The atmospheric degradation of similar esters is initiated by reaction with hydroxyl (OH) and chlorine (Cl) radicals.[9]

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling guidelines should be followed:

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Reference(s) |

| Temperature | Store in a cool, dry place. | [1] |

| Atmosphere | Store under an inert atmosphere if possible, especially for long-term storage. | |

| Containers | Keep containers tightly closed. | [1][7] |

| Incompatible Materials | Avoid contact with strong oxidizers, strong acids, and strong bases. | [1] |

| Ventilation | Store in a well-ventilated area. | [7] |

| Light Exposure | Protect from direct sunlight. | [7] |

Under these recommended conditions, this compound has a shelf life of at least two years.[1]

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and thermal decomposition. The logical relationship of these pathways is illustrated in the diagram below.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is essential for monitoring the purity of this compound and detecting any degradation products. Gas chromatography-mass spectrometry (GC-MS) is a highly suitable technique for this purpose.

Quantitative Determination by GC-MS

The following protocol is based on a validated method for the determination of this compound as a potential genotoxic impurity.[10]

Table 3: GC-MS Method Parameters for this compound Analysis

| Parameter | Specification | Reference(s) |

| Instrumentation | Gas chromatograph coupled with an electron ionization mass spectrometer (GC-EI-MS) | [10] |

| Column | Dura Bond 624 (DB-624) type stationary column (30 m length, 0.32 mm ID, 1.5 µm film thickness) | [10] |

| Carrier Gas | Helium | [10] |

| Flow Rate | 2.0 mL/min (constant flow) | [10] |

| Injection Mode | Split (1:7 ratio) | [10] |

| Injector Temperature | 220 °C | [10] |

| Oven Temperature Program | 80 °C to 210 °C at 10 °C/min, then to 240 °C at 25 °C/min, hold for 5 min | [10] |

| Detector | Mass Spectrometer | [10] |

| Detector Temperature | 280 °C | [10] |

| Ionization Mode | Electron Ionization (EI) | [10] |

| MS Mode | Single Ion Monitoring (SIM) | [10] |

| Monitored Ion (m/z) | 74 | [10] |

Sample Preparation:

A stock solution of this compound should be prepared in a suitable solvent (e.g., methanol or dichloromethane) at a known concentration. This stock solution can then be diluted to prepare calibration standards and samples for analysis.

Data Analysis:

The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from the analysis of the standard solutions. The presence of degradation products can be identified by the appearance of new peaks in the chromatogram.

The workflow for a typical stability study is outlined in the diagram below.

Caption: A generalized workflow for conducting a stability study.

Conclusion

This compound is a stable chemical intermediate when stored under appropriate conditions. Key factors to control for maintaining its stability are temperature, moisture, and light. Degradation, primarily through hydrolysis and thermal decomposition, can be minimized by adhering to the recommended storage guidelines. For quality control and in-depth stability assessment, a validated analytical method, such as the GC-MS protocol detailed in this guide, is essential. By understanding and controlling these parameters, researchers and drug development professionals can ensure the integrity of this compound throughout its lifecycle.

References

- 1. This compound [intersurfchem.net]

- 2. Butanoic acid, 4-chloro-, methyl ester | C5H9ClO2 | CID 76612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound = 98 3153-37-5 [sigmaaldrich.com]

- 4. This compound [flavscents.com]

- 5. This compound | 3153-37-5 [chemicalbook.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. lobachemie.com [lobachemie.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methyl 4-chlorobutyrate: A Comprehensive Technical Guide to Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hazards and essential safety precautions for the handling and use of Methyl 4-chlorobutyrate (CAS No. 3153-37-5). The information is intended to support safe laboratory practices for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild, ester-like odor.[1] It is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A summary of its key physical and chemical properties is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₅H₉ClO₂[1][2] |

| Molecular Weight | 136.58 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Mild, ester-like[1] |

| Boiling Point | 174–176 °C (345–349 °F) at 760 mmHg[1][3] |

| Flash Point | 59-62 °C (138.2-144 °F) (closed cup)[1][3][4] |

| Density | 1.12 g/cm³ at 20 °C[1][4] |

| Solubility in Water | Slightly soluble (<1 g/L at 20 °C, estimated)[1] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, and acetone[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category |

| Flammable Liquids | Category 3 / Category 4[1][2][3] |

| Skin Corrosion/Irritation | Category 2[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A / Category 2[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation)[1][2][3] |

| Acute Toxicity, Oral | Category 4[1] |

Hazard Pictograms:

-

GHS02: Flame (Flammable)[2]

-

GHS07: Exclamation Mark (Irritant, Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant)[2]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] The available data, largely based on estimations from similar compounds, are presented below.

| Toxicity Endpoint | Value | Species |

| LD50 (Oral) | >2000 mg/kg (estimated)[1] | Rat |

| LD50 (Dermal) | Not available | |

| LC50 (Inhalation) | Not available |

Key Toxicological Effects:

-

Skin Irritation: Causes moderate skin irritation.[1]

-

Eye Irritation: Causes moderate to serious eye irritation.[1][2]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

-

Sensitization: Not expected to be a skin sensitizer.[1]

-

Carcinogenicity: Not listed by IARC, ACGIH, NTP, or OSHA.[1]

Experimental Safety Protocols

Safe Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Engineering Controls:

- All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

- Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][7]

- Use explosion-proof electrical and ventilating equipment.[7][8]

2. Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3]

- Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[1][2]

- Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin contact.[2][3]

- Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, use a NIOSH/MSHA-approved respirator with organic vapor cartridges.[1][3]

3. Handling Procedures:

- Avoid contact with skin, eyes, and clothing.[2][7]

- Do not breathe vapors or mists.[3][5]

- Keep away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area.[2][3][5][8]

- Use only non-sparking tools.[7][8]

- Take precautionary measures against static discharge. Ground and bond containers when transferring material.[5][8]

- Keep containers tightly closed when not in use.[2][5][8]

- Wash hands thoroughly after handling.[2][3]

Emergency Procedures

1. In Case of Skin Contact:

- Immediately remove all contaminated clothing.[5][8]

- Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2]

- Seek medical attention if irritation persists.[1][2]

2. In Case of Eye Contact:

- Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][3]

- Remove contact lenses if present and easy to do. Continue rinsing.[2][5]

- Seek immediate medical attention.[1][2]

3. In Case of Inhalation:

- Move the victim to fresh air and keep them in a position comfortable for breathing.[1][2]

- If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2][7]

- Seek immediate medical attention.[1][2]

4. In Case of Ingestion:

5. In Case of a Spill:

- Remove all sources of ignition.[3][7]

- Evacuate personnel from the area.

- Ventilate the area.

- Wear appropriate PPE as described in section 4.1.

- Absorb the spill with an inert material such as sand, silica (B1680970) gel, or universal binder.[3][7]

- Collect the absorbed material into a suitable, closed container for disposal.[3][7]

- Do not allow the chemical to enter drains or waterways.[3]

Storage and Disposal

Storage:

-

Store away from heat, sparks, open flames, and other ignition sources.[2][3][5][8]

-

Store in a flammable liquids storage cabinet.

-

Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[1][3]

Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Contaminated packaging should be treated as the product itself.

Hazard-Precaution Relationship Diagram

The following diagram illustrates the logical flow from the inherent hazards of this compound to the necessary safety precautions.

Caption: Relationship between hazards and safety precautions.

References

- 1. This compound [intersurfchem.net]

- 2. lobachemie.com [lobachemie.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound = 98 3153-37-5 [sigmaaldrich.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. Butanoic acid, 4-chloro-, methyl ester | C5H9ClO2 | CID 76612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound | 3153-37-5 | TCI AMERICA [tcichemicals.com]

Synonyms for Methyl 4-chlorobutyrate like gamma-chlorobutyric acid methyl ester

An In-depth Technical Guide to Methyl 4-chlorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, also known as gamma-chlorobutyric acid methyl ester. It covers its chemical properties, synthesis protocols, and synonyms, presenting data in a structured format for easy reference by researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

This compound is a halogenated ester that serves as a key intermediate in various chemical syntheses.[1][2][3] It is recognized by several alternative names and identifiers across different chemical databases and suppliers.

A comprehensive list of its synonyms includes:

-

4-Chlorobutanoic acid methyl ester[5]

Its IUPAC name is methyl 4-chlorobutanoate.[4][5]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 3153-37-5 | [5][8] |

| Molecular Formula | C5H9ClO2 | [4][5][8] |

| Molecular Weight | 136.58 g/mol | [2][4][8] |

| Appearance | Colorless to slightly yellow liquid | [2][4] |

| Boiling Point | 175-176 °C (at 760 mmHg) | [8][9][10] |

| 80.0-85.0 °C (at 25 mmHg) | [11][12] | |

| Density | 1.12 g/mL at 25 °C | [8][9] |

| Refractive Index (n20/D) | 1.433 | [8] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [8][10] |

| Solubility | Slightly soluble in water | [9] |

| Purity | ≥98% | [2][8] |

Experimental Protocols: Synthesis

This compound is primarily synthesized from γ-butyrolactone. Below are detailed methodologies for two common synthesis routes.

Synthesis via Ring-Opening Esterification with Hydrogen Chloride

This method involves the ring-opening of γ-butyrolactone followed by esterification using methanol (B129727) and hydrogen chloride gas.

Procedure:

-

Preparation: A 250 mL three-necked flask equipped with a thermometer and magnetic stirrer is charged with 86.0 g (1.0 mol) of γ-butyrolactone and 48.0 g (1.5 mol) of anhydrous methanol.[11]

-

Reaction Initiation: The mixture is cooled to 0 °C. While stirring slowly, dry hydrogen chloride (HCl) gas is bubbled through the solution until saturation is achieved (approximately 1.8 mol of HCl).[11]

-

Reaction Maintenance: The reaction is maintained at this temperature for 24 hours. During this period, HCl gas is supplemented three times at equal intervals to ensure the reaction mixture remains saturated. The total amount of HCl used is approximately 2.5 mol.[11]

-

Work-up and Purification:

-

The reaction solution is subjected to vacuum rotary evaporation to remove excess HCl and methanol.[11] The recovered HCl-methanol solution can be dried and reused.[11]

-

The remaining liquid from the rotary evaporator is purified by vacuum distillation. The fraction collected at 80.0-85.0 °C under a pressure of 25 mmHg is the final product, this compound.[11] This protocol reports a yield of 98.1% with a purity of 99.1%.[11]

-

Synthesis via Ring-Opening with Phosphorus Trichloride (B1173362)

This alternative method utilizes phosphorus trichloride for the ring-opening of γ-butyrolactone in the presence of an acidic catalyst.

Procedure:

-

Preparation: A 250 mL reactor is charged with 43 g (0.5 mol) of γ-butyrolactone, 60 mL (1.5 mol) of methanol, and 1.36 g (0.01 mol) of zinc chloride as the acidic catalyst.[12]

-

Reagent Addition: With stirring, 68.7 g (0.5 mol) of phosphorus trichloride (PCl3) is added dropwise to the mixture at 50 °C under atmospheric pressure over a period of 30 minutes.[12]

-

Reaction Completion: After the addition of PCl3 is complete, the reaction is allowed to continue for an additional hour at the same temperature to ensure completion.[12]

-

Purification: The reaction mixture is then subjected to vacuum distillation. The fraction collected between 80-85 °C at a pressure of 25 mmHg yields this compound.[12] This method has a reported yield of 95.6% with a purity of 99.1%.[12]

Visualized Synthesis Pathway

The following diagram illustrates the synthesis of this compound from γ-butyrolactone using the hydrogen chloride method.

Caption: Synthesis of this compound from γ-butyrolactone.

Applications in Research and Development

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries.[2][9]

-

Pharmaceutical Synthesis: It is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[2][13] For instance, it is used as an intermediate in the manufacturing of drugs for treating blood clotting and cardiovascular conditions, such as Prasugrel.[13]

-

Agrochemicals: This compound is also utilized in the synthesis of pesticides.[2][3]

-

Industrial Dyes: It serves as an intermediate in the production of industrial dyes.[2][3][9]

-

Organic Synthesis: In a broader context, its reactivity makes it a valuable component in various organic reactions, facilitating the development of new compounds in chemical research.[2]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[4][10][14] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[10][14]

Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.[10][14]

-

Use in a well-ventilated area.[10]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[14]

-

Store in a cool, dry, and well-ventilated place.[10]

-

Incompatible with acids, bases, reducing agents, acid anhydrides, acid chlorides, and oxidizing agents.[10]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[10][14][15]

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. This compound Manufacturer in Maharashtra - Best Price [moltuslab.net]

- 3. This compound,Liquid this compound Suppliers [moltuslab.com]

- 4. Butanoic acid, 4-chloro-, methyl ester | C5H9ClO2 | CID 76612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound | 3153-37-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Butanoic acid, 4-chloro-, methyl ester [webbook.nist.gov]

- 8. 4-氯丁酸甲酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 3153-37-5 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. CN106631777A - Method for synthesizing methyl gamma-chlorobutyrate - Google Patents [patents.google.com]

- 12. CN102898307A - Synthetic method of this compound - Google Patents [patents.google.com]

- 13. This compound-3153-37-5 [ganeshremedies.com]

- 14. lobachemie.com [lobachemie.com]

- 15. chemicalbook.com [chemicalbook.com]

The Bifunctional Reactivity of Methyl 4-Chlorobutanoate: A Technical Guide for Synthetic Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity Profile of Methyl 4-Chlorobutanoate.

Methyl 4-chlorobutanoate (CAS No: 3153-37-5), a versatile bifunctional molecule, serves as a cornerstone in modern organic synthesis. Its unique structure, possessing both a reactive primary alkyl chloride and a methyl ester, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its reactivity profile, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower its strategic application in research and development, particularly in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3]

Physicochemical Properties

A clear, colorless to pale yellow liquid, methyl 4-chlorobutanoate possesses properties that make it a convenient reagent in various synthetic setups. A summary of its key physical and chemical data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉ClO₂ | [4] |

| Molecular Weight | 136.58 g/mol | [4] |

| Boiling Point | 175-176 °C (at 760 mmHg) | [5][6] |

| Density | 1.12 g/mL at 25 °C | [5][6] |

| Refractive Index (n20/D) | 1.433 | [5][6] |

| Solubility | Slightly soluble in water. Miscible with most organic solvents. | [7][8] |

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of methyl 4-chlorobutanoate stems from the orthogonal reactivity of its two primary functional groups: the electrophilic carbon of the chloromethyl group and the carbonyl carbon of the methyl ester. This allows for sequential or, in some cases, concerted reactions to build molecular complexity.

Nucleophilic Substitution at the C-4 Position

The primary alkyl chloride at the C-4 position is susceptible to Sₙ2 reactions with a wide array of nucleophiles. This allows for the introduction of various functional groups, making it a valuable building block for creating diverse molecular scaffolds.

Table of Nucleophilic Substitution Reactions:

| Nucleophile | Reagent | Product | Yield (%) | Conditions | Reference |

| Cyanide | NaCN | Methyl 4-cyanobutanoate | - | - | [9] |

| Azide | NaN₃ | Methyl 4-azidobutanoate | - | - | |

| Iodide | NaI | Methyl 4-iodobutanoate | - | Acetone (Finkelstein Reaction) | |

| Amine (Primary) | R-NH₂ | Methyl 4-(alkylamino)butanoate | - | - | [10] |

| Amine (Gabriel) | Potassium Phthalimide | N-(4-carbomethoxybutyl)phthalimide | - | DMF | [11] |

| Alkoxide | NaOR | Methyl 4-alkoxybutanoate | - | - | [5] |

| Phenoxide | ArONa | Methyl 4-phenoxybutanoate | - | - | [5] |

Note: While the reactivity is well-established, specific yield data for all these reactions were not consistently available in the searched literature.

A generalized workflow for a typical nucleophilic substitution reaction is depicted below.

Caption: General experimental workflow for nucleophilic substitution reactions.

Intramolecular Cyclization: A Gateway to Cyclopropanes and Lactones

One of the most significant reactions of methyl 4-chlorobutanoate is its intramolecular cyclization. In the presence of a strong base, such as sodium methoxide, it undergoes an intramolecular Sₙ2 reaction to form methyl cyclopropanecarboxylate (B1236923).[12][13][14][15] This reaction is a key step in the synthesis of cyclopropylamine (B47189), an important intermediate for various agrochemicals and pharmaceuticals.[16]

Alternatively, under different conditions, particularly hydrolysis of the ester followed by heating, intramolecular cyclization can lead to the formation of γ-butyrolactone.

Caption: Intramolecular cyclization pathways of methyl 4-chlorobutanoate.

Reactions at the Ester Functional Group

The methyl ester moiety of methyl 4-chlorobutanoate can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid or transesterification. However, these reactions are often performed on the product after a nucleophilic substitution at the C-4 position.

Experimental Protocols

Synthesis of Methyl Cyclopropanecarboxylate from Methyl 4-Chlorobutanoate

This protocol details the intramolecular cyclization of methyl 4-chlorobutanoate to form methyl cyclopropanecarboxylate.

Materials:

-

Methyl 4-chlorobutanoate

-

Sodium methoxide

-

Methylene chloride

Procedure:

-

A solution of sodium methylate in methanol is prepared in a round-bottom flask equipped with a stirrer.

-

Methyl γ-chlorobutyrate is added dropwise to the refluxing sodium methylate solution over one hour.

-

The reaction mixture is heated under reflux for an additional two hours.

-

After cooling, the mixture is worked up by distillation. The methanol is distilled off first, followed by the product, methyl cyclopropanecarboxylate, which distills at 114-115 °C.[13]

Yield: 92.5% of theory.[13]

α-Formylation of Methyl 4-Chlorobutanoate

This protocol describes the Ti-Claisen condensation for the α-formylation of methyl 4-chlorobutanoate.

Materials:

-

Methyl 4-chlorobutanoate (98+%)

-

Methyl formate (B1220265) (97%)

-

Dichloromethane (CH₂Cl₂)

-

Titanium tetrachloride (TiCl₄)

-

Triethylamine (Et₃N)

Procedure:

-

An oven-dried three-necked round-bottomed flask is charged with methyl 4-chlorobutanoate (1 equiv), methyl formate (3 equiv), and CH₂Cl₂.

-

The solution is cooled to 0 °C in an ice bath.

-

TiCl₄ (2.2 equiv) is added dropwise while maintaining the internal temperature between 5-10 °C.

-

Triethylamine (2.6 equiv) is then added dropwise to the vigorously stirred yellow reaction mixture, keeping the internal temperature at or below 15 °C.

-

After complete addition, the dark orange reaction mixture is stirred at 0 °C for 1 hour.

-

The reaction is quenched with water, and the product is extracted with ethyl acetate.

-

The crude product, methyl 4-chloro-2-formylbutanoate, is obtained after removal of the solvent and can be used in the next step without further purification.[17][18]

Applications in Synthesis

The reactivity profile of methyl 4-chlorobutanoate makes it a valuable intermediate in the synthesis of numerous important molecules.

Synthesis of Cyclopropylamine

As previously mentioned, methyl 4-chlorobutanoate is a key precursor to methyl cyclopropanecarboxylate, which is then converted to cyclopropylamine through amidation followed by a Hofmann rearrangement.[16]

Caption: Synthetic pathway from methyl 4-chlorobutanoate to cyclopropylamine.

Intermediate in Pharmaceutical Synthesis

Methyl 4-chlorobutanoate is also utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). For example, it is a building block in the synthesis of Prasugrel, a platelet inhibitor used to prevent blood clots.[19]

Conclusion

Methyl 4-chlorobutanoate is a highly versatile and valuable bifunctional reagent in organic synthesis. Its well-defined reactivity at both the alkyl chloride and ester functionalities allows for the construction of a wide range of complex molecules. A thorough understanding of its reactivity profile, as outlined in this guide, is crucial for its effective utilization in the development of new pharmaceuticals, agrochemicals, and other advanced materials. The provided experimental protocols and mechanistic diagrams serve as a practical resource for researchers and scientists in the field.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Butanoic acid, 4-chloro-, methyl ester | C5H9ClO2 | CID 76612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 4-chlorobutyrate = 98 3153-37-5 [sigmaaldrich.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. L03734.22 [thermofisher.com]

- 9. Methyl 4-cyanobutanoate | C6H9NO2 | CID 13879654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 4-aminobutanoate | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. JPH0710808A - Preparation of methyl ester of chlorine-free cyclo- propanecarboxylic acid - Google Patents [patents.google.com]

- 13. US4520209A - Process for cyclizing upsilon-chlorocarboxylic acids - Google Patents [patents.google.com]

- 14. Methyl cyclopropane carboxylate synthesis - chemicalbook [chemicalbook.com]

- 15. CN107673973B - Preparation method of cyclopropylamine intermediate methyl cyclopropanecarboxylate - Google Patents [patents.google.com]

- 16. CN102898307A - Synthetic method of this compound - Google Patents [patents.google.com]

- 17. orgsyn.org [orgsyn.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-chlorobutyrate from Gamma-butyrolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chlorobutyrate is a versatile intermediate in organic synthesis, notably utilized in the production of pharmaceuticals and agrochemicals. Its synthesis from the readily available and inexpensive starting material, gamma-butyrolactone (B3396035) (GBL), is a crucial industrial process. This document provides detailed application notes and experimental protocols for two distinct and effective methods for this conversion: one employing phosphorus trichloride (B1173362) and another utilizing hydrogen chloride gas. These methods offer different advantages concerning reaction conditions, reagent handling, and environmental impact.

Method 1: Synthesis using Phosphorus Trichloride and Methanol (B129727)

This approach offers a high-yield, one-pot synthesis under relatively mild conditions. It involves the ring-opening of gamma-butyrolactone and subsequent chlorination and esterification.

Reaction Principle

Gamma-butyrolactone reacts with phosphorus trichloride in the presence of methanol and an acidic catalyst. The reaction proceeds through the in-situ formation of an intermediate that is then converted to the final product, this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| gamma-Butyrolactone (GBL) | 0.5 mol (43 g) | [1] |

| Methanol (MeOH) | 1.5 mol (60 mL) | [1] |

| Phosphorus Trichloride (PCl₃) | 0.5 mol (68.7 g) | [1] |

| Catalyst | ||

| Zinc Chloride (ZnCl₂) | 0.01 mol (1.36 g) | [1] |

| Reaction Conditions | ||

| Temperature | 50 °C | [1] |

| PCl₃ Addition Time | 30 minutes | [1] |

| Reaction Time (post-addition) | 1 hour | [1] |

| Pressure | Atmospheric | [1] |

| Product Isolation & Yield | ||

| Purification Method | Vacuum Distillation | [1] |

| Boiling Point | 80-85 °C @ 25 mmHg | [1] |

| Yield | 95.6% | [1] |

| Purity | 99.1% | [1] |

Experimental Protocol

-

Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser. Ensure the setup is in a well-ventilated fume hood.

-

Charging Reactants: To the flask, add 43 g (0.5 mol) of gamma-butyrolactone, 60 mL (1.5 mol) of methanol, and 1.36 g (0.01 mol) of zinc chloride.

-

Initiating Reaction: Begin stirring the mixture and heat the flask to 50 °C using a water bath.

-

Addition of PCl₃: Slowly add 68.7 g (0.5 mol) of phosphorus trichloride dropwise from the dropping funnel over 30 minutes, maintaining the reaction temperature at 50 °C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 50 °C for an additional hour.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Set up a vacuum distillation apparatus.

-

Distill the crude product under reduced pressure.

-

Collect the fraction boiling at 80-85 °C under a pressure of 25 mmHg. This fraction is the pure this compound.

-

-

Characterization: The final product can be characterized by standard analytical techniques such as GC-MS and NMR to confirm its purity and identity.

Experimental Workflow

Caption: Workflow for the synthesis of this compound using PCl₃.

Method 2: Synthesis using Hydrogen Chloride Gas

This method involves the ring-opening of gamma-butyrolactone with hydrogen chloride in methanol at low temperatures. While the reaction time is longer, it avoids the use of phosphorus-based reagents.

Reaction Principle

Gamma-butyrolactone undergoes ring-opening and esterification in a methanol solution saturated with hydrogen chloride gas. The low temperature helps to control the reaction and favor the formation of the desired product.

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| gamma-Butyrolactone (GBL) | 1.0 mol | [2][3] |

| Methanol (MeOH) | 1.5 - 2.0 mol | [2][3] |

| Hydrogen Chloride (HCl) gas | 1.8 - 2.5 mol | [2][3] |

| Reaction Conditions | ||

| Temperature | -5 °C to 0 °C | [2][3] |

| Reaction Time | 24 - 32 hours | [2][3] |

| Pressure | Atmospheric | [2][3] |

| Product Isolation & Yield | ||

| Purification Method | Vacuum Rotary Evaporation followed by Vacuum Distillation | [2][3] |

| Boiling Point | 80.0-85.0 °C @ 25 mmHg | [3] |

| Yield | 98.1% | [3] |

| Purity | 99.1% | [3] |

Experimental Protocol

-

Reactor Setup: Use a jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, and a thermometer. The reactor should be connected to a cooling circulator.

-

Preparation of HCl-Methanol Solution: Cool the required amount of methanol (1.5 - 2.0 mol) to between -5 °C and 0 °C in the reactor.

-

Charging Reactants: Add gamma-butyrolactone (1.0 mol) to the cold methanol.

-

Introduction of HCl Gas: Bubble dry hydrogen chloride gas through the stirred solution until it is saturated.

-